REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].O[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][O:15]S(C2C=CC(C)=CC=2)(=O)=O)=[CH:9][CH:8]=1>CS(C)=O>[OH:15][CH2:14][CH2:13][C:10]1[CH:9]=[CH:8][C:7]([CH2:6][CH2:5][C:1]#[N:2])=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
intermediate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCCC1=CC=C(C=C1)CCOS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the DMSO was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
DCM (100 mL) was added to the residue
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with water (1×100 mL), saturated NaCl (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CC=C(C=C1)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |